

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Carnegine

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Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

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Abstract

(+)-Carnegine is a chiral tetrahydroisoquinoline alkaloid found in several species of cacti, most notably the Saguaro cactus (*Carnegiea gigantea*). As a stereoisomer of a pharmacologically active molecule, a precise understanding of its three-dimensional structure is critical for comprehending its biological interactions and potential applications in drug development. This guide provides a detailed examination of the chemical structure and absolute stereochemistry of **(+)-Carnegine**, supported by spectroscopic data, and outlines experimental protocols for its synthesis and isolation.

Chemical Structure

(+)-Carnegine, systematically named (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic alkaloid. Its core is a tetrahydroisoquinoline ring system, which is a fused bicyclic structure composed of a benzene ring fused to a dihydropyridine ring.

The key structural features are:

- **Tetrahydroisoquinoline Core:** A bicyclic scaffold forming the foundation of the molecule.

- **Methoxy Groups:** Two methoxy ($-\text{OCH}_3$) groups are attached to the aromatic ring at positions C6 and C7.
- **Methyl Groups:** Two methyl ($-\text{CH}_3$) groups are present; one at the chiral center C1 and another on the nitrogen atom at position N2.

The presence of these functional groups, particularly the chiral center at C1, dictates the molecule's three-dimensional conformation and its interaction with biological targets.

Diagram 1: 2D Chemical Structure of **(+)-Carnegine**

```
graph TD
    graph [fontname="Arial", fontsize=12, label="2D Structure of (+)-Carnegine", labelloc=b, labeljust=c];
    node [fontname="Arial", fontsize=10, shape=plaintext];
    edge [fontname="Arial", fontsize=10];
```

```
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; O2 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];
```

```
// Position nodes pos1 [label="1"]; pos2 [label="2"]; pos6 [label="6"]; pos7 [label="7"];
```

```
// Edges for the tetrahydroisoquinoline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; N -- C7; C7 -- C8; C8 -- C3;
```

```
// Double bonds in the aromatic ring C2 -- C3 [style=double]; C4 -- C5 [style=double]; C6 -- C1 [style=double];
```

```
// Substituents C9 -- C8; C10 -- N; C11 -- C4 [label="OCH3"]; C11 -- O1; O1 -- C12; C13 -- C5 [label="OCH3"]; C13 -- O2; O2 -- C14;
```

```
// Positioning and invisible nodes for layout {rank=same; C1; C2; C3; C4; C5; C6;} {rank=same; N; C7; C8;}
```

```
}
```

Caption: CIP priority assignment for the C1 chiral center of **(+)-Carnegine**.

Quantitative Data

The following tables summarize the key quantitative data for **(+)-Carnegine**.

Table 1: Physicochemical Properties of **(+)-Carnegine**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₉ NO ₂	--INVALID-LINK--
Molecular Weight	221.30 g/mol	--INVALID-LINK--
CAS Number	490-53-9 (for racemic)	--INVALID-LINK--
IUPAC Name	(1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline	-
Specific Rotation [α] _D	Data not available in searched literature	-

Table 2: Spectroscopic Data for Carnegine (Racemic or Unspecified Stereochemistry)

Data Type	Characteristic Peaks	Reference
^1H NMR	Aromatic Protons: ~6.6-6.8 ppm (singlets) Methoxy Protons: ~3.8 ppm (singlets) N-Methyl Protons: ~2.4 ppm (singlet) C1-Methyl Protons: ~1.4 ppm (doublet) Ring Protons: ~2.6-3.5 ppm (multiplets)	General chemical shift ranges
^{13}C NMR	Aromatic Carbons: ~109-148 ppm C1: ~55-60 ppm Methoxy Carbons: ~56 ppm N-Methyl Carbon: ~42 ppm C1-Methyl Carbon: ~20 ppm Ring Carbons (C3, C4): ~29, 47 ppm	[1]
IR (Infrared)	C-H (sp^3): ~2850-2950 cm^{-1} C-H (aromatic): ~3000-3100 cm^{-1} C=C (aromatic): ~1500-1600 cm^{-1} C-O (ether): ~1200-1250 cm^{-1}	General IR absorption ranges [2][3][4][5]
Mass Spec (EI)	m/z: 221 (M^+), 206, 190	--INVALID-LINK--

Note: Specific NMR and IR data for the pure (+)-enantiomer are not readily available in the searched literature. The data presented are based on the racemic mixture or the parent structure and are intended to be representative.

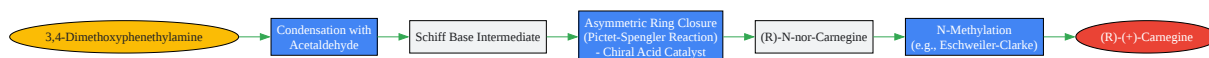
Experimental Protocols

Asymmetric Synthesis of (R)-(+)-Carnegine via Pictet-Spengler Reaction

The core of (+)-**Carnegine** can be synthesized via a Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinolines. [1][6][7] To achieve the desired (R) stereochemistry, an

asymmetric approach is necessary, often involving a chiral auxiliary or catalyst. The following is a generalized protocol based on known asymmetric syntheses of related alkaloids.

Diagram 3: Workflow for Asymmetric Synthesis of **(+)-Carnegine**



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